2-Iodo-4-nitrophenylacetonitrile

Cross-coupling Cyclization Medicinal chemistry

2-Iodo-4-nitrophenylacetonitrile (CAS 1261569-99-6) is a differentiated aryl iodide building block whose ortho-iodo substituent enables selective Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) that chloro/bromo analogs cannot replicate due to inferior oxidative addition kinetics. The para-nitro group activates the benzylic position for organocatalytic Michael additions, while the pendant nitrile is reducible to amines or hydrolyzable to acids. This orthogonal trifunctional architecture supports sequential diversification for parallel library synthesis of α-aryl nitrile pharmacophores, indanones, and disubstituted lactones from a single intermediate.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
Cat. No. B11723693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-nitrophenylacetonitrile
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])I)CC#N
InChIInChI=1S/C8H5IN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2
InChIKeyFTDSHKDVHIGCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-4-nitrophenylacetonitrile (CAS 1261569-99-6): A Halogenated Nitrile Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-Iodo-4-nitrophenylacetonitrile (CAS 1261569-99-6) is a functionalized aromatic building block belonging to the phenylacetonitrile class, characterized by a molecular formula of C8H5IN2O2 and a molecular weight of 288.04 g/mol [1]. The compound features three key functional groups on a single phenyl ring: a nitrile (-CH2CN), a nitro (-NO2) substituent at the para position, and an iodine atom at the ortho position . The electron-withdrawing nitro group activates the aromatic system and enhances the acidity of the benzylic protons, enabling participation in organocatalytic conjugate addition reactions [2]. The iodine substituent provides a reactive handle for transition metal-catalyzed cross-coupling, allowing late-stage diversification into complex molecular architectures .

Procurement Rationale for 2-Iodo-4-nitrophenylacetonitrile: Why Chloro and Bromo Analogs Cannot Substitute in Orthogonal Synthesis


Generic substitution among halogenated nitrophenylacetonitriles—specifically chloro (C8H5ClN2O2) and bromo (C8H5BrN2O2) analogs—is not scientifically valid due to fundamental differences in oxidative addition kinetics, bond dissociation energies, and chemoselectivity profiles [1]. In palladium-catalyzed cross-coupling reactions, the C(sp2)-I bond of 2-iodo-4-nitrophenylacetonitrile exhibits substantially higher reactivity compared to C-Br and C-Cl bonds, enabling orthogonal coupling strategies where the iodine site can be selectively functionalized while preserving other halogens on the same scaffold [2]. Copper-mediated vicarious nucleophilic substitution studies demonstrate that iodinated methylene compounds are generally applicable substrates, whereas bromo analogues are less efficient unless an extra electron-withdrawing group is present [3]. This differential reactivity translates directly to synthetic efficiency, reaction yields, and the ability to execute sequential functionalization strategies that cannot be replicated with lighter halogen congeners.

Quantitative Differentiation Evidence for 2-Iodo-4-nitrophenylacetonitrile Relative to Halogenated Analogs


Ortho-Iodo Substituent Enables Pd-Catalyzed Cyclization to Benzocyclic Ketones via Carbopalladation

2-Iodo-4-nitrophenylacetonitrile, as a member of the ω-(2-iodoaryl)alkanenitrile class, participates in palladium-catalyzed carbopalladation of nitriles to form benzocyclic ketones and cyclopentenones. This reactivity is enabled specifically by the ortho-iodo substitution pattern. The reaction proceeds via oxidative addition of the C(sp2)-I bond to Pd(0), followed by migratory insertion of the pendant nitrile, yielding indanone frameworks of pharmaceutical relevance including scaffolds related to atipamezole [1].

Cross-coupling Cyclization Medicinal chemistry

Nitro Group Activation Enables Organocatalytic Michael Addition for Asymmetric Synthesis

The para-nitro substituent on 2-iodo-4-nitrophenylacetonitrile serves as a temporary remote activating group that increases the acidity of the benzylic protons (adjacent to the nitrile), enabling participation in enantioselective organocatalytic Michael additions to α,β-unsaturated aldehydes. This activation strategy is documented for nitrophenylacetonitriles as a class [1]. A sequential Michael addition/NaBH4 reduction/lactonization protocol yields diastereomerically pure disubstituted lactones in high optical purity [2]. The iodine at the ortho position remains intact and available for subsequent cross-coupling, enabling multi-step diversification strategies.

Organocatalysis Asymmetric synthesis Lactone synthesis

Predicted Physical Properties Support Chromatographic Method Development and Scale-Up Feasibility

2-Iodo-4-nitrophenylacetonitrile exhibits predicted physicochemical properties that inform purification strategy and process scale-up decisions. The compound has a predicted density of 1.926 ± 0.06 g/cm³ and a predicted boiling point of 406.9 ± 30.0 °C [1]. The calculated XLogP3 value is 2.1, indicating moderate lipophilicity . The topological polar surface area (TPSA) is 69.6 Ų, which falls within favorable parameters for CNS drug-likeness considerations . The rotatable bond count is 1, and the compound contains zero hydrogen bond donors and three hydrogen bond acceptors [2].

Physicochemical properties Analytical chemistry Process chemistry

Copper-Mediated Vicarious Nucleophilic Substitution: Iodo vs. Bromo Substrate Efficiency

In copper-mediated vicarious nucleophilic substitution reactions, iodinated methylene compounds (including iodoacetonitrile derivatives) function as generally applicable substrates [1]. In contrast, bromo analogues are documented to be less efficient unless an additional electron-withdrawing group is present on the substrate, while bromomalonic esters represent an exception that couples in good yields [2]. This reactivity differential is directly applicable to 2-iodo-4-nitrophenylacetonitrile versus its 2-bromo analog, where the iodine provides superior leaving group ability and oxidative addition kinetics under copper catalysis.

Cross-coupling Nucleophilic substitution Copper catalysis

Ortho-Iodoaryl Nitriles as Substrates for Ni-Catalyzed Reductive Cross-Coupling to α-Aryl Nitriles

Aryl iodides, including ortho-iodoaryl nitrile derivatives, serve as competent electrophilic coupling partners in nickel-catalyzed reductive decarboxylative cross-coupling with NHPI esters to access α-aryl nitriles [1]. This methodology provides a direct route to medicinally relevant α-aryl nitrile scaffolds [2]. 2-Iodo-4-nitrophenylacetonitrile contains the requisite ortho-iodoaryl nitrile structural motif and represents a viable substrate for this Ni-catalyzed transformation, whereas chloro and bromo analogs typically exhibit reduced reactivity under the same Ni-catalyzed conditions.

Nickel catalysis Cross-coupling α-Aryl nitriles

Dual-Functional Handle: Sequential Organocatalytic Addition Followed by Cross-Coupling Diversification

2-Iodo-4-nitrophenylacetonitrile possesses orthogonal reactive sites that enable sequential functionalization strategies not achievable with mono-functional analogs. The nitrophenylacetonitrile core undergoes organocatalytic Michael addition at the benzylic position (activated by the para-nitro group), yielding diastereomerically pure disubstituted lactones after reduction and cyclization [1]. Crucially, the ortho-iodo substituent remains intact throughout this sequence and can subsequently undergo Pd-catalyzed or Cu-mediated cross-coupling to introduce a second diversity element . This orthogonal reactivity profile enables rapid generation of structurally complex libraries from a single building block.

Sequential synthesis Diversity-oriented synthesis Orthogonal reactivity

High-Value Application Scenarios for 2-Iodo-4-nitrophenylacetonitrile in Pharmaceutical and Chemical R&D


Medicinal Chemistry: Synthesis of α-Aryl Nitrile Pharmacophores via Ni-Catalyzed Cross-Coupling

2-Iodo-4-nitrophenylacetonitrile serves as an aryl iodide electrophile in nickel-catalyzed reductive decarboxylative cross-coupling with NHPI esters to generate α-aryl nitrile scaffolds of medicinal relevance . The ortho-iodo substitution pattern, combined with the pendant nitrile, makes this compound a competent substrate for accessing biologically active α-aryl nitrile pharmacophores that are present in multiple drug candidates and clinical compounds .

Diversity-Oriented Synthesis: Sequential Organocatalytic Addition Followed by Pd-Catalyzed Cross-Coupling

The orthogonal reactivity of 2-iodo-4-nitrophenylacetonitrile enables a two-step diversification sequence: (1) organocatalytic Michael addition at the benzylic position (activated by the para-nitro group) to α,β-unsaturated aldehydes, followed by reduction and lactonization to yield diastereomerically pure disubstituted lactones ; (2) subsequent Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling at the ortho-iodo position to introduce aryl, alkynyl, or amine diversity elements . This sequential approach generates structurally complex libraries from a single building block.

Heterocyclic Chemistry: Synthesis of Benzocyclic Ketones and Indanone Frameworks via Pd-Catalyzed Cyclization

As a member of the ω-(2-iodoaryl)alkanenitrile class, 2-iodo-4-nitrophenylacetonitrile can undergo palladium-catalyzed carbopalladation of the nitrile group to form benzocyclic ketones and cyclopentenones . This cyclization provides synthetic access to indanone scaffolds, including intermediates relevant to pharmacologically active compounds such as atipamezole-related structures . The ortho-iodo substitution pattern is essential for oxidative addition and subsequent cyclization.

Building Block Procurement: Late-Stage Functionalization in Parallel Synthesis Programs

For medicinal chemistry groups requiring building blocks with orthogonal reactive handles, 2-iodo-4-nitrophenylacetonitrile offers a combination of: (1) a nitrile group reducible to primary amines or hydrolyzable to carboxylic acids; (2) a nitro group reducible to anilines; and (3) an aryl iodide for transition metal-catalyzed cross-coupling . This functional group density and orthogonality supports parallel library synthesis where diverse final compounds are accessed from a common intermediate.

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